N-[3-(butyrylamino)phenyl]cyclopropanecarboxamide
Overview
Description
N-[3-(butyrylamino)phenyl]cyclopropanecarboxamide is an organic compound with the molecular formula C14H18N2O2 It is characterized by a cyclopropane ring attached to a carboxamide group and a phenyl ring substituted with a butyrylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(butyrylamino)phenyl]cyclopropanecarboxamide typically involves the following steps:
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Formation of the Cyclopropane Ring: : The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid. Common reagents for this reaction include diazomethane or diiodomethane in the presence of a metal catalyst such as rhodium or copper.
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Attachment of the Carboxamide Group: : The carboxamide group can be introduced through an amidation reaction. This involves the reaction of a carboxylic acid derivative (such as an acid chloride) with an amine. In this case, the cyclopropanecarboxylic acid derivative reacts with an amine to form the carboxamide.
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Substitution with the Butyrylamino Group: : The phenyl ring is substituted with a butyrylamino group through an amide coupling reaction. This involves the reaction of a butyric acid derivative (such as butyric anhydride) with an amine-substituted phenyl ring in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : N-[3-(butyrylamino)phenyl]cyclopropanecarboxamide can undergo oxidation reactions, where the cyclopropane ring or the butyrylamino group is oxidized. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: : The compound can also undergo reduction reactions, where the carboxamide group is reduced to an amine. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
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Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions, where the butyrylamino group is replaced by other substituents. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[3-(butyrylamino)phenyl]cyclopropanecarboxamide has a wide range of applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
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Biology: : The compound is studied for its potential biological activity. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
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Medicine: : Research is ongoing to explore its potential therapeutic applications. It may have anti-inflammatory, analgesic, or anticancer properties.
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Industry: : The compound is used in the development of new polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[3-(butyrylamino)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of an enzyme and preventing its normal function.
Modulation of Receptors: Interacting with receptors on the cell surface and altering their signaling pathways.
Interaction with Proteins: Binding to specific proteins and affecting their structure or function.
Comparison with Similar Compounds
N-[3-(butyrylamino)phenyl]cyclopropanecarboxamide can be compared with other similar compounds to highlight its uniqueness:
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N-[3-(butyrylamino)phenyl]cyclopropanecarboxylic acid: : Similar structure but with a carboxylic acid group instead of a carboxamide group
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N-[3-(butyrylamino)phenyl]cyclopropanecarboxylate: : An ester derivative with different chemical properties and uses.
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N-[3-(butyrylamino)phenyl]cyclopropanecarbonitrile:
The unique combination of the cyclopropane ring, carboxamide group, and butyrylamino-substituted phenyl ring makes this compound a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-[3-(butanoylamino)phenyl]cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-4-13(17)15-11-5-3-6-12(9-11)16-14(18)10-7-8-10/h3,5-6,9-10H,2,4,7-8H2,1H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRCAPDVIGFICB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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